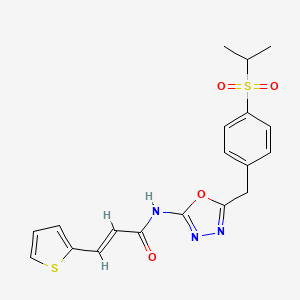
(E)-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic derivative belonging to the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Synthesis
The chemical structure of the compound is characterized by the presence of an oxadiazole ring and a thiophene moiety, which are known to enhance biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Introduction of the Isopropylsulfonyl Group : This is performed using sulfonylation techniques with isopropylsulfonyl chloride.
- Coupling with Thiophene Acrylamide : Final coupling occurs to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this specific compound. The following findings summarize its activity against various cancer cell lines:
The compound exhibits potent cytotoxicity against HeLa cells, significantly outperforming established chemotherapeutic agents like Sorafenib (IC50 = 7.91 µM) in specific cases .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial effects against a range of pathogens. The following table summarizes its efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|
| Staphylococcus aureus | 150 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
These results indicate that the compound possesses significant antibacterial properties, comparable to standard antibiotics like ampicillin .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts cell division at critical checkpoints, particularly in cancerous cells.
- Enzyme Inhibition : Potential interactions with key enzymes involved in tumor growth and microbial resistance have been suggested through docking studies.
Case Studies
A case study involving the synthesis and evaluation of similar oxadiazole derivatives demonstrated their effectiveness as anticancer agents in vitro. The study reported significant inhibition rates against multiple cancer cell lines and highlighted the role of structural modifications in enhancing biological activity .
特性
IUPAC Name |
(E)-N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13(2)28(24,25)16-8-5-14(6-9-16)12-18-21-22-19(26-18)20-17(23)10-7-15-4-3-11-27-15/h3-11,13H,12H2,1-2H3,(H,20,22,23)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLJBFLBFYYWKP-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













